molecular formula C28H48O4 B3328386 Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate CAS No. 459789-98-1

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate

Cat. No.: B3328386
CAS No.: 459789-98-1
M. Wt: 448.7 g/mol
InChI Key: MRJRVVBCIAUGPQ-NQGMLVFVSA-N
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Description

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate (CAS 459789-98-1) is a synthetic bile acid derivative of significant interest in pharmacological research, particularly in the study of liver and metabolic disorders. This compound is a key chemical intermediate in the synthesis of more complex bioactive molecules, such as INT-767, a well-characterized dual agonist for the Farnesoid X Receptor (FXR) and TGR5 receptor . FXR is a nuclear hormone receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism . Agonists of FXR are investigated for their therapeutic potential in treating a range of conditions, including disorders of the alimentary tract, liver and gallbladder diseases, and cardiovascular conditions like atherosclerotic diseases . The molecular formula of this ethyl ester is C28H48O4, and it has a molecular weight of approximately 448.68 g/mol . It is supplied with a Certificate of Analysis to ensure identity and purity for research applications. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h17-23,25-26,29,31H,6-16H2,1-5H3/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJRVVBCIAUGPQ-NQGMLVFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OCC)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)OCC)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate typically involves the modification of naturally occurring bile acids. The process includes several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .

Scientific Research Applications

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate has several scientific research applications:

    Chemistry: Used as a model compound for studying bile acid chemistry and receptor interactions.

    Biology: Investigated for its role in regulating bile acid homeostasis and its effects on liver function.

    Medicine: Explored as a potential treatment for liver diseases such as primary biliary cholangitis and non-alcoholic steatohepatitis.

    Industry: Utilized in the development of pharmaceuticals targeting bile acid receptors.

Mechanism of Action

The compound exerts its effects by binding to and activating the farnesoid X receptor (FXR). This activation leads to the regulation of bile acid synthesis, transport, and metabolism. FXR activation also influences inflammatory, fibrotic, and metabolic pathways, contributing to its therapeutic effects in liver diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Groups Molecular Weight Key Properties
Ethyl 3α,7α-dihydroxy-6α-ethyl-5β-cholan-24-oate 3α-OH, 7α-OH, 6α-ethyl, C24-ethyl ester Hydroxyl, ethyl, ester ~434.6* High lipophilicity, metabolic stability
3α-Hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic acid 3α-OH, 7-keto, 6α-ethyl, C24-COOH Hydroxyl, ketone, carboxylic acid 420.5 Intermediate in synthesis; prone to oxidation
6-Ketolithocholic acid (135503-49-0) 3α-OH, 6-keto, C24-COOH Hydroxyl, ketone, carboxylic acid 390.5 Bile acid metabolite; lower stability
(24R,25R)3α,7α,12α,24-tetrahydroxy-5β-cholestanoyl-CoA 3α-OH, 7α-OH, 12α-OH, 24-OH Multiple hydroxyls, CoA thioester ~1125.9 Water-soluble; involved in lipid metabolism

*Calculated based on C26H44O4.

Key Findings

Stereochemical Specificity :

  • The 6α-ethyl group in the target compound prevents epimerization, a common issue in bile acid derivatives . In contrast, 6-ketolithocholic acid (6-oxo) lacks this stabilization, leading to higher reactivity .
  • Stereoselective synthesis methods (e.g., low-temperature hydrogenation at 1.4–1.8 MPa) minimize side reactions, ensuring >95% purity in related compounds .

Biological Activity :

  • The ethyl ester at C24 enhances intestinal absorption compared to carboxylic acid forms (e.g., 3α-hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic acid), which are ionized in the gut .
  • Unlike neuroactive steroids (e.g., Co 2-6749 in ), this compound’s dihydroxy configuration and ethyl group likely target bile acid receptors (FXR/TGR5) rather than GABAA receptors.

Metabolic Stability :

  • The 6α-ethyl group reduces cytochrome P450-mediated oxidation compared to 6-ketolithocholic acid, which is rapidly metabolized due to its ketone group .

Physicochemical Properties :

  • The ethyl ester increases logP by ~1.5 units versus carboxylic acid analogs, improving membrane permeability .
  • Compared to the tetrahydroxy-CoA derivative , the target compound’s lower polarity makes it more suitable for oral administration.

Biological Activity

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate, a bile acid derivative, exhibits significant biological activity primarily as a farnesoid X receptor (FXR) agonist. This compound plays a crucial role in various physiological processes, including lipid metabolism and the regulation of bile acid homeostasis.

Chemical Structure and Properties

This compound is classified as a bile acid derivative with the following chemical formula:

  • Molecular Formula : C24H40O4
  • Molecular Weight : 392.57 g/mol

This compound is structurally related to naturally occurring bile acids, which are synthesized from cholesterol in the liver and are essential for the emulsification and absorption of dietary fats.

The biological activity of this compound is primarily mediated through its interaction with FXR, a nuclear receptor that regulates the expression of genes involved in bile acid synthesis and transport. Upon binding to FXR, this compound activates downstream signaling pathways that lead to:

  • Increased Bile Acid Secretion : Enhances the flow of bile acids from the liver to the intestine, thereby improving lipid digestion and absorption.
  • Regulation of Lipid Metabolism : Modulates cholesterol levels by promoting the conversion of cholesterol to bile acids, which can lower serum cholesterol levels and improve lipid profiles.

Lipid Metabolism

Research has demonstrated that FXR agonists, including this compound, can significantly impact lipid metabolism. In animal models, administration of this compound resulted in:

  • Reduction in Serum Cholesterol : Studies indicate a decrease in total cholesterol and low-density lipoprotein (LDL) levels.
  • Increase in High-Density Lipoprotein (HDL) : This compound has been shown to elevate HDL cholesterol levels, which is beneficial for cardiovascular health.

Cholestatic Liver Diseases

This compound has potential therapeutic applications in cholestatic liver diseases. The activation of FXR by this compound helps alleviate symptoms associated with impaired bile flow by:

  • Enhancing Bile Acid Excretion : This leads to reduced hepatotoxicity and improved liver function.

Case Studies

  • Animal Model Study : A study involving mice treated with this compound showed significant improvements in liver function tests and histological examination indicated reduced liver inflammation and fibrosis compared to control groups.
  • Clinical Observations : In clinical settings, patients with hyperlipidemia treated with FXR agonists similar to this compound exhibited improved lipid profiles and reported fewer gastrointestinal side effects compared to traditional lipid-lowering therapies.

Summary Table of Biological Activities

Biological ActivityEffectReference
FXR ActivationIncreases bile acid synthesis
Cholesterol ReductionLowers total cholesterol and LDL levels
HDL IncreaseElevates HDL cholesterol
Liver ProtectionReduces inflammation and fibrosis in cholestasis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate
Reactant of Route 2
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Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate

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